
Bis-PEG10-NHS ester
Vue d'ensemble
Description
Bis-PEG10-NHS ester is a PEG linker containing two NHS ester groups . The hydrophilic PEG spacer increases solubility in aqueous media . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Synthesis Analysis
Bis-PEG10-NHS ester is a PEG/Alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs . It is also a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .Molecular Structure Analysis
The molecular formula of Bis-PEG10-NHS ester is C32H52N2O18 . The molecular weight is 752.76 . The structure contains two NHS ester groups .Chemical Reactions Analysis
The NHS ester groups in Bis-PEG10-NHS ester can react with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical And Chemical Properties Analysis
Bis-PEG10-NHS ester has a molecular weight of 752.8 g/mol . The storage condition is -20°C .Applications De Recherche Scientifique
Protein Labeling
“Bis-PEG10-NHS ester” is a PEG linker containing two NHS ester groups. The NHS ester can be used to label the primary amines (-NH2) of proteins . This application is crucial in various research fields, including proteomics and drug development.
Oligonucleotide Labeling
Apart from proteins, “Bis-PEG10-NHS ester” can also be used to label amine-modified oligonucleotides . This is particularly useful in genetic research and the development of gene-based therapies.
Increasing Solubility
The hydrophilic PEG spacer in “Bis-PEG10-NHS ester” increases solubility in aqueous media . This property is beneficial in drug formulation, as it can improve the bioavailability of therapeutic agents.
PROTAC Linker
“Bis-PEG10-NHS ester” can be used as a PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are a new class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific protein target. This has opened up new possibilities in drug discovery, especially for ‘undruggable’ targets.
Antibody-Drug Conjugate (ADC) Linker
“Bis-PEG10-NHS ester” can be used as a cleavable ADC linker . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug.
Amine-Containing Molecule Labeling
“Bis-PEG10-NHS ester” can be used to label other amine-containing molecules . This broadens its application in various fields of research where tracking of specific molecules is required.
Mécanisme D'action
Target of Action
Bis-PEG10-NHS ester is a PEG/Alkyl/ether-based PROTAC linker . It is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . The primary targets of Bis-PEG10-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Mode of Action
The mode of action of Bis-PEG10-NHS ester involves the formation of stable amide bonds with the primary amines of proteins and other amine-containing molecules . This is achieved through the NHS ester groups present in the Bis-PEG10-NHS ester .
Biochemical Pathways
In the context of PROTACs, Bis-PEG10-NHS ester contributes to the degradation of target proteins. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of Bis-PEG10-NHS ester is the formation of PROTACs or ADCs that can selectively target and degrade specific proteins . This can lead to the modulation of cellular processes that these proteins are involved in.
Action Environment
The action of Bis-PEG10-NHS ester is influenced by the biochemical environment of the cell. The presence of primary amines in proteins and other molecules is necessary for the compound to form stable amide bonds . Additionally, the effectiveness of PROTACs synthesized using Bis-PEG10-NHS ester would depend on the presence and activity of the ubiquitin-proteasome system within the cell .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52N2O18/c35-27-1-2-28(36)33(27)51-31(39)5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-26-50-24-22-48-20-18-46-16-14-44-12-10-42-8-6-32(40)52-34-29(37)3-4-30(34)38/h1-26H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCKFVMHVUBCKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52N2O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701111851 | |
| Record name | 4,7,10,13,16,19,22,25,28,31-Decaoxatetratriacontanedioic acid, 1,34-bis(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
752.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-PEG10-NHS ester | |
CAS RN |
2221949-02-4 | |
| Record name | 4,7,10,13,16,19,22,25,28,31-Decaoxatetratriacontanedioic acid, 1,34-bis(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2221949-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,16,19,22,25,28,31-Decaoxatetratriacontanedioic acid, 1,34-bis(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




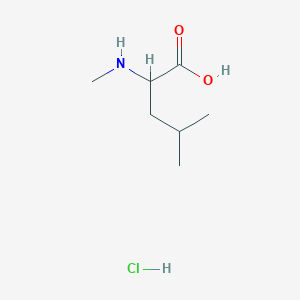
![2-piperidino-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3117206.png)
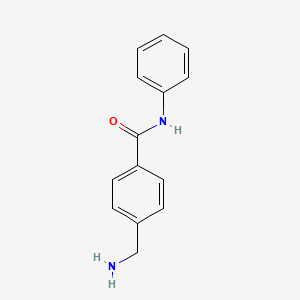
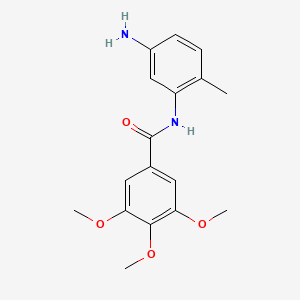
![11,12-Diphenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B3117232.png)

![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B3117244.png)
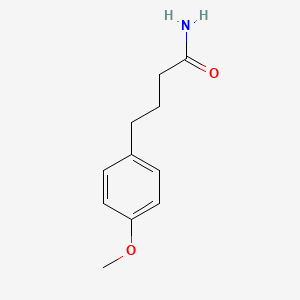
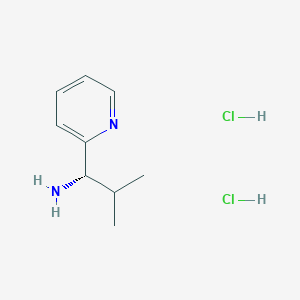
![Methyl 2-[(pyrrolidin-1-yl)carbonyl]benzoate](/img/structure/B3117259.png)
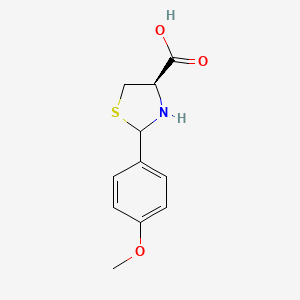
![(4R)-2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3117264.png)
